![molecular formula C8H3F3O3 B13710337 2,2,6-Trifluorobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13710337.png)
2,2,6-Trifluorobenzo[d][1,3]dioxole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,6-Trifluorobenzo[d][1,3]dioxole-5-carbaldehyde is a fluorinated aromatic compound that features a dioxole ring fused with a benzene ring. The presence of trifluoromethyl groups imparts unique chemical properties, making it a valuable compound in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6-Trifluorobenzo[d][1,3]dioxole-5-carbaldehyde typically involves the fluorination of benzo[d][1,3]dioxole derivatives. One common method includes the reaction of benzo[d][1,3]dioxole with trifluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to ensure safety, efficiency, and minimal environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2,2,6-Trifluorobenzo[d][1,3]dioxole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: 2,2,6-Trifluorobenzo[d][1,3]dioxole-5-carboxylic acid.
Reduction: 2,2,6-Trifluorobenzo[d][1,3]dioxole-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2,6-Trifluorobenzo[d][1,3]dioxole-5-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorinated probes for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug discovery and development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,2,6-Trifluorobenzo[d][1,3]dioxole-5-carbaldehyde involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is exploited in drug design to improve the bioavailability and efficacy of pharmaceuticals.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Difluorobenzo[d][1,3]dioxole-5-carbaldehyde
- 2,2,6-Trifluorobenzo[d][1,3]dioxole-5-carboxylic acid
Uniqueness
2,2,6-Trifluorobenzo[d][1,3]dioxole-5-carbaldehyde is unique due to the presence of three fluorine atoms, which significantly alter its chemical and physical properties compared to its difluorinated counterparts. This makes it particularly valuable in applications requiring high stability and reactivity.
Propiedades
Fórmula molecular |
C8H3F3O3 |
|---|---|
Peso molecular |
204.10 g/mol |
Nombre IUPAC |
2,2,6-trifluoro-1,3-benzodioxole-5-carbaldehyde |
InChI |
InChI=1S/C8H3F3O3/c9-5-2-7-6(1-4(5)3-12)13-8(10,11)14-7/h1-3H |
Clave InChI |
RHZWYHDLCNTMTL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC2=C1OC(O2)(F)F)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Boc-3-[1-oxo-4-(2-propynyloxy)-2-isoindolinyl]piperidine-2,6-dione](/img/structure/B13710257.png)
![5-[4-[1-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]cyclohexyl]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B13710264.png)
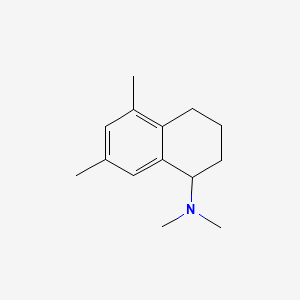
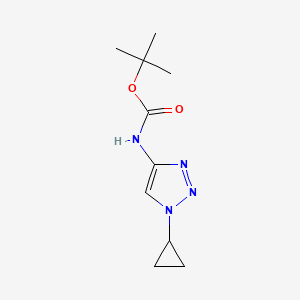
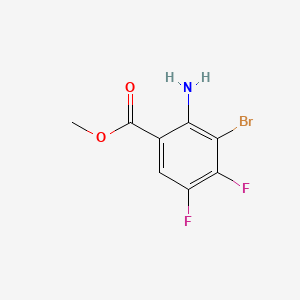
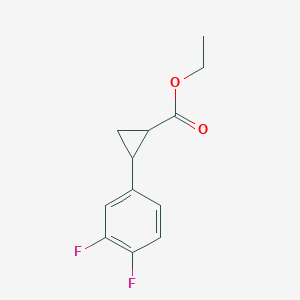
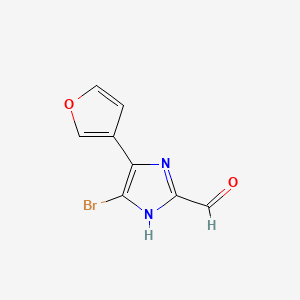
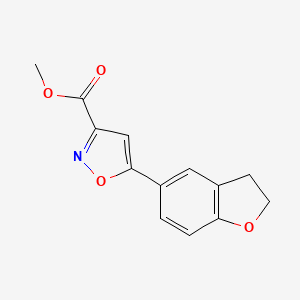
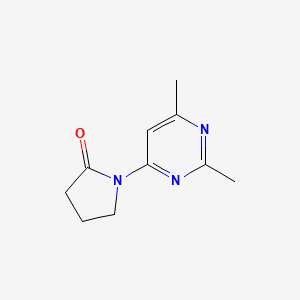
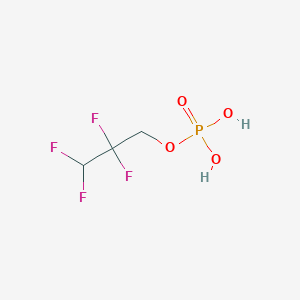
![7-Chloro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13710322.png)
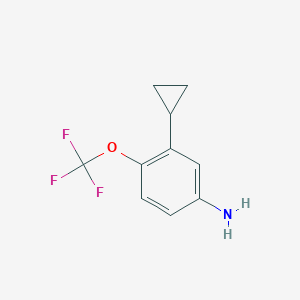

![2-[4-(Trifluoromethoxy)phenyl]pyrrole](/img/structure/B13710334.png)
